[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate
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Overview
Description
[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl and methoxy groups, which contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core naphthochromene structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include methanol, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional diversity make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of [8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate: shares similarities with other naphthochromene derivatives, such as:
Uniqueness
The unique combination of hydroxyl and methoxy groups in this compound distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C27H26O7 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3 |
InChI Key |
QDTMSPUGALRFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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